thulium(III) sulfide

Description

Thulium(III) sulfide (Tm₂S₃) is a rare earth sulfide synthesized via direct reactions between thulium oxide (Tm₂O₃) or metallic thulium and sulfur under controlled temperatures . It crystallizes in cubic or hexagonal structures, with a three-dimensional network of Tm³⁺ cations surrounded by sulfide (S²⁻) anions . This compound is valued in materials science and electronics for its unique optoelectronic properties, such as semiconductivity and luminescence, which make it suitable for sensors, phosphors, and thin-film devices .

Properties

Molecular Formula |

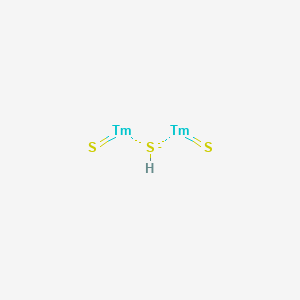

HS3Tm2- |

|---|---|

Molecular Weight |

435.1 g/mol |

IUPAC Name |

sulfanide;sulfanylidenethulium |

InChI |

InChI=1S/H2S.2S.2Tm/h1H2;;;;/p-1 |

InChI Key |

MAZRXCDYNURSHK-UHFFFAOYSA-M |

Canonical SMILES |

[SH-].S=[Tm].S=[Tm] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Thulium sulfide can be synthesized through several methods, including:

Thermal Decomposition: Thulium oxide (Tm₂O₃) is reacted with hydrogen sulfide (H₂S) at high temperatures to produce thulium sulfide.

Hydrothermal Synthesis: Thulium salts, such as thulium nitrate (Tm(NO₃)₃), are reacted with sulfur-containing compounds in a hydrothermal reactor to form thulium sulfide.

Solid-State Reaction: Thulium and sulfur powders are mixed and heated in a controlled atmosphere to produce thulium sulfide.

Industrial Production Methods: In industrial settings, thulium sulfide is produced using large-scale reactors and controlled environments to ensure purity and consistency. The choice of method depends on the desired properties and applications of the final product.

Chemical Reactions Analysis

Hydrolysis

Tm₂S₃ reacts with water under ambient or elevated temperatures to undergo hydrolysis, producing thulium(III) hydroxide and hydrogen sulfide gas:

This reaction is pH-dependent and accelerates in acidic or alkaline conditions .

| Reaction Conditions | Products | Key Observations |

|---|---|---|

| Ambient to 100°C | Tm(OH)₃ (pale green precipitate) | H₂S gas evolution confirmed via mass spectrometry. |

Reaction with Acids

Tm₂S₃ dissolves in mineral acids (e.g., HCl, H₂SO₄), forming thulium(III) salts and releasing H₂S:

The reaction is exothermic and proceeds rapidly at room temperature .

| Acid Type | Products | Reaction Efficiency |

|---|---|---|

| Hydrochloric | TmCl₃, H₂S | >95% yield at 25°C. |

| Sulfuric | Tm₂(SO₄)₃, H₂S | Requires heating . |

Oxidation

At high temperatures (≥500°C), Tm₂S₃ oxidizes in the presence of oxygen to form thulium(III) oxide (Tm₂O₃) and sulfur dioxide:

The reaction is utilized in thermogravimetric analysis (TGA) to study oxidative stability .

| Temperature | Oxidation Byproducts | Application |

|---|---|---|

| 500–800°C | SO₂ | Material stability testing. |

Reduction

Under hydrogen gas flow at elevated temperatures (300–600°C), Tm₂S₃ reduces to metallic thulium and H₂S:

This method is critical for extracting high-purity thulium metal .

| Reductant | Conditions | Product Purity |

|---|---|---|

| H₂ gas | 600°C, inert atmosphere | 99.9% Tm. |

Substitution Reactions

Tm₂S₃ reacts with transition metal sulfides (e.g., FeS, CuS) to form mixed-metal sulfides. For example:

These compounds exhibit tunable band gaps for semiconductor applications.

| Reactant | Product | Structural Notes |

|---|---|---|

| FeS | Fe₃Tm₂S₆ | Hexagonal lattice, enhanced conductivity. |

Interaction with Halogens

While thulium metal reacts vigorously with halogens, Tm₂S₃ shows limited reactivity. At >400°C, it reacts with chlorine gas:

This reaction is less efficient compared to direct halogenation of thulium metal .

Scientific Research Applications

Thulium sulfide has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other thulium compounds and materials.

Biology: Investigated for its potential biological activity and toxicity.

Medicine: Explored for its use in medical imaging and therapy.

Industry: Utilized in the production of advanced materials, such as semiconductors and optical devices.

Mechanism of Action

The mechanism by which thulium sulfide exerts its effects depends on its specific application. For example, in medical imaging, thulium sulfide may act as a contrast agent by enhancing the visibility of certain tissues or structures. The molecular targets and pathways involved in these processes are still under investigation.

Comparison with Similar Compounds

Structural and Ionic Radius Considerations

The ionic radius of Tm³⁺ (0.994 Å in octahedral coordination) plays a critical role in determining the structural stability of Tm₂S₃ . Smaller lanthanide cations (e.g., Lu³⁺: 0.977 Å) form sulfides with tighter lattices, while larger cations (e.g., La³⁺: 1.160 Å) exhibit expanded structures. Tm₂S₃’s intermediate ionic radius allows for a balance between lattice energy and bond length, favoring cubic or hexagonal symmetry .

Table 1: Structural Comparison of Thulium(III) Compounds

| Compound | Formula | Crystal Structure | Density (g/cm³) | Key Structural Feature |

|---|---|---|---|---|

| Thulium(III) Sulfide | Tm₂S₃ | Cubic/Hexagonal | N/A | 3D network of Tm³⁺-S²⁻ |

| Thulium(III) Fluoride | TmF₃ | Orthorhombic | 7.1 | Layered Tm³⁺-F⁻ arrangement |

| Thulium(III) Phosphate | TmPO₄ | Tetragonal | 6.18 | Isolated PO₄³⁻ tetrahedra |

| Thulium(III) Chloride Hexahydrate | TmCl₃·6H₂O | Monoclinic | N/A | Octahedral Tm³⁺ coordinated by H₂O |

Chemical Reactivity

Tm₂S₃ reacts with acids (e.g., HCl) to release Tm³⁺ ions, enabling its use in solution-based syntheses . In contrast, thulium(III) trifluoromethanesulfonate (Tm(OTf)₃) acts as a Lewis acid catalyst in organic reactions like glycosylation and cycloadditions due to its strong electron-withdrawing triflate groups .

Table 2: Application Comparison

| Compound | Primary Applications | Unique Property |

|---|---|---|

| Tm₂S₃ | Sensors, thin-film electronics | High thermal stability |

| Tm(NO₃)₃·6H₂O | Fiber amplifiers, phosphors | Water solubility |

| Tm(OTf)₃ | Organic catalysis (e.g., benzyl etherification) | Strong Lewis acidity |

| TmPO₄ | High-density ceramics | Tetragonal phase stability |

Sources:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.